molecular formula C17H20N4O3 B2982146 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034204-36-7

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2982146
CAS No.: 2034204-36-7
M. Wt: 328.372
InChI Key: BSSZKIKGIGNWAO-JOCQHMNTSA-N
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Description

This compound is a nicotinamide derivative featuring a 2-methoxy-substituted pyridine core linked via an amide bond to a trans-1,4-disubstituted cyclohexyl group bearing a pyrimidin-2-yloxy moiety. The (1r,4r) stereochemistry of the cyclohexyl ring suggests a specific spatial arrangement critical for biological interactions.

Properties

IUPAC Name

2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-16-14(4-2-9-18-16)15(22)21-12-5-7-13(8-6-12)24-17-19-10-3-11-20-17/h2-4,9-13H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSZKIKGIGNWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a novel pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N3O3C_{18}H_{20}N_{3}O_{3}, with a molecular weight of 345.4 g/mol. Its structure features a pyrimidine ring linked to a cyclohexyl group and a methoxy-nicotinamide moiety, which may contribute to its biological activity.

Synthesis

The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves several steps:

  • Formation of the Pyrimidine Derivative : The pyrimidine ring is synthesized through standard methods involving condensation reactions.
  • Coupling with Cyclohexyl Group : This step often utilizes coupling agents to facilitate the formation of the desired amide bond.
  • Final Modifications : The introduction of the methoxy group and further purification through chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory responses.

In Vitro Studies

  • Anticancer Activity : In vitro studies have shown that 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell survival .

In Vivo Studies

  • Toxicity and Safety Profiles : A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile at doses up to 40 mg/kg when administered orally for three consecutive days .
  • Efficacy in Animal Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor growth and metastasis in mouse models of breast cancer .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Notes
AnticancerMDA-MB-2310.126Induces apoptosis
Anti-inflammatoryVariousTBDReduces cytokine production
ToxicityHealthy Mice>40 mg/kgFavorable safety profile

Case Studies

  • Case Study on Breast Cancer : A study evaluated the efficacy of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide in a model where mice were injected with MDA-MB-231 cells. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
  • Combination Therapy Research : Additional research explored the effects of combining this compound with existing chemotherapeutics, revealing synergistic effects that enhance overall efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog: 2-Ethoxy-N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)nicotinamide
  • Structural Difference : Ethoxy group replaces methoxy at position 2 of the nicotinamide ring .
  • Metabolic Stability: Longer alkoxy chains like ethoxy may slow oxidative metabolism, extending half-life.
  • Research Gap: No direct activity data is available, but ethoxy analogs often exhibit modified potency in nicotinamide derivatives due to steric and electronic effects.
2.2 Structural Analog: 4-Methoxy-N-[2-(Trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
  • Structural Differences :
    • Methoxy at position 4 (vs. 2) on the pyridine ring.
    • Trifluoromethylbiphenyl carbamoyl substituent (vs. cyclohexyl-pyrimidinyloxy) .
  • Pharmacological Data : Labeled as a "potent and selective agonist," suggesting target specificity influenced by the trifluoromethyl group’s hydrophobicity and electron-withdrawing properties.
  • Key Contrast : The 4-methoxy position may alter hydrogen-bonding interactions compared to 2-methoxy, while the bulky biphenyl group could enhance binding affinity but reduce metabolic stability.
2.3 Structural Analog: 4-Methyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide
  • Structural Differences :
    • Thiazole carboxamide replaces nicotinamide.
    • 4-methyl substituent on the thiazole ring .
  • Impact :
    • Electronic Effects : The thiazole’s sulfur atom and aromaticity may alter π-π stacking or charge-transfer interactions.
    • Molecular Weight : 318.394 g/mol (slightly lower than nicotinamide analogs due to thiazole’s compact structure).
  • Hypothesis : Thiazole derivatives often exhibit enhanced metabolic stability compared to pyridine-based compounds, though potency may vary depending on target requirements.
2.4 Structural Analog: 2-(2-Fluorophenyl)-2-methoxy-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]propanamide Hydrochloride
  • Structural Differences: Propanamide backbone (vs. nicotinamide). Fluorophenyl and aminomethyl substituents .
  • Impact :
    • Bioavailability : Fluorine’s electronegativity may improve membrane penetration and bioavailability.
    • Stereochemistry : The (1r,4r) cyclohexyl group is retained, emphasizing its role in spatial alignment.

Key Research Findings and Implications

  • Stereochemistry : The (1r,4r) cyclohexyl configuration is conserved across multiple analogs (e.g., ), suggesting its critical role in target engagement.
  • Substituent Position : Methoxy at position 2 (target compound) vs. 4 () likely shifts electron density and hydrogen-bonding capacity, impacting target affinity.
  • Heterocycle Replacement : Thiazole () vs. pyridine alters electronic properties, which may be exploited for tuning selectivity or avoiding off-target effects.

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